5-Amino-4-(aminomethyl)-1-methylpyrazole
Overview
Description
5-Amino-4-(aminomethyl)-1-methylpyrazole is a derivative of the pyrazole heterocycle, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Pyrazoles are characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of amino groups in the molecule suggests potential for further chemical modifications and biological interactions .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to this compound, has been explored through various methods. A novel approach using a flow microwave device has been developed for the synthesis of 5-amino-4-cyanopyrazoles, which can be further converted to more complex structures . Additionally, palladium-mediated α-arylation of β-ketonitriles with aryl bromides has been reported as an expedient method for synthesizing 3,4-substituted-5-aminopyrazoles . Another innovative synthesis route involves the reaction of bis(methylthio)methylene malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate with 5-aminopyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives exhibits interesting features such as tautomerism and the ability to form hydrogen bonds. For instance, the structure of 4-nitroso-5-aminopyrazole and its salts has been studied, revealing tautomerism and protonation phenomena . The crystal and molecular structures of various 3(5)-amino-5(3)-arylpyrazoles have been determined, showing different tautomeric forms in the solid state . The vibrational properties and hydrogen bonding of 4-acetyl-3(5)-amino-5(3)-methylpyrazole have also been investigated, highlighting the role of intramolecular hydrogen bonding in tautomeric equilibrium .
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions, which can lead to the formation of new compounds with potential biological activities. For example, 5-amino-4-hydroxyiminopyrazoles and diazenylpyrazoles derivatives can be synthesized by reacting 5-aminopyrazoles with ethyl or sodium nitrite . The reactivity of pyrazole derivatives allows for the creation of diverse compounds, such as S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol, which have been studied for their physical, chemical, and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The presence of amino groups can lead to the formation of hydrogen-bonded chains and frameworks, as observed in 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole and 5-amino-3-methyl-1-(2-nitrobenzoyl)pyrazole . These hydrogen bonding interactions can significantly affect the solubility, stability, and overall reactivity of the compounds.
Scientific Research Applications
Synthesis and Development of New Compounds
5-Amino-4-(aminomethyl)-1-methylpyrazole has been used in the synthesis of novel ring systems and compounds, contributing significantly to the field of organic chemistry. For instance, it has been utilized in the creation of Pyrazolo[3,4‐d][1,3]diazepine, a new ring system. This compound has shown potential in various chemical applications due to its versatile nature (Acevedo, Krawczyk, & Townsend, 1985).
Study of Molecular Vibrations and Hydrogen Bonding
Research on this compound includes studying its molecular vibrations and hydrogen bonding properties. These studies are critical in understanding the compound's chemical behavior and potential applications. The structure and molecular vibrations of derivatives like 4-acetyl-3(5)-amino-5(3)-methylpyrazole have been investigated using quantum chemical calculations and vibrational spectroscopy (Szabó, Češljević, & Kovács, 2001).
Pharmacological and Biological Activity
There is ongoing research into the biological and pharmacological properties of compounds derived from this compound. This includes the synthesis of biologically active substances based on nitrogen-containing heterocyclic compounds like 1,2,4-triazole and pyrazole, which are key in creating new drugs (Fedotov & Hotsulia, 2021).
Development of Potential HIV Inhibitors
Another significant area of research involves the development of potential inhibitors for diseases like HIV. For example, compounds like 5-aminopyrazole-4-carbonitrile have been synthesized and tested for their activity against HIV-1, showcasing the potential of derivatives of this compound in medicinal chemistry (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Chemical and Physical Properties
Understanding the chemical and physical properties of this compound and its derivatives is crucial for their application in various fields. Studies have focused on their reactions, such as the synthesis and properties of S-derivatives of related compounds, which help in developing new chemical entities with specific characteristics (Lipson et al., 2008).
Applications in Corrosion Inhibition
This compound and its derivatives have found use in the field of corrosion inhibition. For instance, pyranopyrazole derivatives have been synthesized and investigated as inhibitors for mild steel corrosion, highlighting the versatility of these compounds in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Hydrogen-Bonded Frameworks
Studies have also explored the formation of hydrogen-bonded frameworks using derivatives of this compound. These frameworks have potential applications in material science and crystallography (Quiroga, Portilla, Low, Cobo, & Glidewell, 2008).
Mechanism of Action
Target of Action
The primary target of 5-Amino-4-(aminomethyl)-1-methylpyrazole is the 5′-adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a central role in response to metabolic stress .
Mode of Action
This compound, also known as AICAR, acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMP-dependent protein kinase (AMPK) activity . It inhibits the expression of proinflammatory cytokines and inducible nitric oxide synthase in various cell types .
Biochemical Pathways
AICAR affects several biochemical pathways. It is an intermediate in the generation of inosine monophosphate . It also inhibits TGF-β1-induced fibrosis in various cell types . The activation of AMPK by AICAR leads to the suppression of TGF-β1 and extracellular matrix (ECM) protein expression .
Pharmacokinetics
It’s known that the compound’s effects are ampk-dependent .
Result of Action
The activation of AMPK by AICAR results in the suppression of myofibroblast differentiation and ECM synthesis that occur after certain types of injury . It also inhibits the expression of proinflammatory cytokines and inducible nitric oxide synthase .
properties
IUPAC Name |
4-(aminomethyl)-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-5(7)4(2-6)3-8-9/h3H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWPBNLPCBKVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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